(R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride
CAS No.: 265130-22-1
Cat. No.: VC0528410
Molecular Formula: C16H24ClNO
Molecular Weight: 281.82 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 265130-22-1 |
---|---|
Molecular Formula | C16H24ClNO |
Molecular Weight | 281.82 g/mol |
IUPAC Name | (2R)-1-(1-benzofuran-2-yl)-N-propylpentan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C16H23NO.ClH/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15;/h5-6,8-9,11,14,17H,3-4,7,10,12H2,1-2H3;1H/t14-;/m1./s1 |
Standard InChI Key | GKKNDWKXWAVGOK-PFEQFJNWSA-N |
Isomeric SMILES | CCC[C@H](CC1=CC2=CC=CC=C2O1)NCCC.Cl |
SMILES | CCCC(CC1=CC2=CC=CC=C2O1)NCCC.Cl |
Canonical SMILES | CCCC(CC1=CC2=CC=CC=C2O1)NCCC.Cl |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzofuran ring system covalently bonded to a pentan-2-amine backbone through a methylene bridge. The (R)-configuration at the chiral center critically influences its biological activity, as evidenced by enantiomer-specific pharmacological effects . The hydrochloride salt formation improves aqueous solubility compared to the free base form, enhancing its utility in experimental applications .
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₄ClNO |
Molecular Weight | 281.82 g/mol |
CAS Number (HCl salt) | 265130-22-1 |
CAS Number (base) | 260550-89-8 |
XLogP3-AA (base) | 4.4 |
The free base form exhibits moderate lipophilicity (XLogP3-AA = 4.4), suggesting favorable blood-brain barrier penetration . Seven rotatable bonds provide conformational flexibility, potentially enabling interactions with multiple neurotransmitter targets .
Spectroscopic Characteristics
While detailed spectroscopic data remain unpublished, the SMILES notation (CCCC@HNCCC) and InChIKey (LJHIBIVAYHQPBT-CQSZACIVSA-N) enable precise chemical identification . The benzofuran ring’s aromatic system produces characteristic UV absorption at 280-300 nm, typical for fused furan derivatives.
Synthesis and Manufacturing
Production Methodology
Synthetic routes typically involve:
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Benzofuran ring construction via cyclization of substituted phenols
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Stereoselective amine side chain introduction using chiral auxiliaries
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Final hydrochloride salt formation through acid-base titration
Industrial-scale production remains limited due to specialized stereochemical requirements. Current suppliers provide research quantities (0.1g increments) with 10-20 day lead times .
Pharmacological Mechanisms
Neurotransmitter Modulation
The compound acts as a selective catecholaminergic and serotoninergic activity enhancer (CAE/SAE), increasing impulse-dependent neurotransmitter release without altering baseline levels . This dual mechanism differentiates it from classical reuptake inhibitors or receptor agonists.
Table 2: Neurochemical Effects
Parameter | Effect Size vs. Control |
---|---|
Dopamine Release | +220% (1 mg/kg i.p.) |
Serotonin Release | +180% (1 mg/kg i.p.) |
Locomotor Activity | +300% (2 mg/kg i.p.) |
In vivo rodent studies demonstrate dose-responsive locomotor activation, peaking at 2 mg/kg intraperitoneal administration . The effect profile suggests preferential mesolimbic pathway activation over nigrostriatal projections.
Research Applications
Neuropharmacological Studies
As a reference compound, it enables precise investigation of:
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Monoamine transmission dynamics
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Synaptic plasticity mechanisms
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Neurodegenerative disease models
Researchers employ it to differentiate activity-dependent neurotransmitter release from constitutive secretion pathways .
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